molecular formula C8H6ClFO3 B13268150 2-(2-Chloro-5-fluorophenoxy)acetic acid

2-(2-Chloro-5-fluorophenoxy)acetic acid

Cat. No.: B13268150
M. Wt: 204.58 g/mol
InChI Key: HUJIWNKYECTKMJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of phenoxyacetic acid, characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenoxy)acetic acid typically involves the reaction of 2-chloro-5-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Chloro-5-fluorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-fluorophenoxy)acetic acid: Similar in structure but with different positions of chlorine and fluorine atoms.

    2-(5-Amino-2-chloro-4-fluorophenoxy)acetic acid: Contains an amino group in addition to chlorine and fluorine atoms.

    (5-Amino-2-chloro-4-fluorophenoxy)acetic acid: Another derivative with an amino group.

Uniqueness

2-(2-Chloro-5-fluorophenoxy)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenoxy)acetic acid

InChI

InChI=1S/C8H6ClFO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

HUJIWNKYECTKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)Cl

Origin of Product

United States

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